molecular formula C8H12Cl2N2 B1465082 Indolin-7-amine dihydrochloride CAS No. 2759-13-9

Indolin-7-amine dihydrochloride

Cat. No. B1465082
CAS RN: 2759-13-9
M. Wt: 207.1 g/mol
InChI Key: TXBFQFSIHMJRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2 and a molecular weight of 207.1 . It is also known by its CAS Number: 2759-13-9 .


Molecular Structure Analysis

The InChI code for Indolin-7-amine dihydrochloride is 1S/C8H10N2.2ClH/c9-7-1-2-8-6 (5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H . This indicates the presence of two chlorine atoms, one nitrogen atom, and an indoline core in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Indolin-7-amine dihydrochloride are not detailed in the search results, indole derivatives, which include indolines, are known to undergo a variety of reactions . These reactions often involve electrophilic substitution due to the excessive π-electrons delocalization .

Scientific Research Applications

Pharmaceuticals

Indoline structures are commonly found in natural and synthetic compounds with medicinal value . They have been used in the development of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery .

Application

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now .

Method of Application

The synthesis of indoline derivatives involves the reaction of 2-bromobenzyl bromide with primary amines and aldehydes in the presence of zinc powder .

Results

Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on .

Treatment of Ischemic Stroke

Indoline derivatives have been used as multifunctional neuroprotective agents for battling ischemic stroke .

Application

A series of indoline derivatives were designed, synthesized, and biologically evaluated for their neuroprotective effects against ischemic stroke .

Method of Application

The indoline derivatives were synthesized and then evaluated in antioxidant assays, oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage tests, and middle cerebral artery occlusion (MCAO) rat model .

Results

Some compounds significantly elevated the cell survival rate in OGD/R-induced neuronal damage tests. Two compounds, 7i and 7j, dramatically reduced the cerebral infarction rate and improved neurological deficit scores in the MCAO rat model .

Future Directions

Indole derivatives, including indolines, have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the development of various drugs, including anti-tumor, anti-bacterial, and anti-inflammatory drugs . As research continues, indoline derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFQFSIHMJRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701389
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-7-amine dihydrochloride

CAS RN

2759-13-9
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolin-7-amine dihydrochloride
Reactant of Route 2
Indolin-7-amine dihydrochloride
Reactant of Route 3
Indolin-7-amine dihydrochloride
Reactant of Route 4
Indolin-7-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Indolin-7-amine dihydrochloride
Reactant of Route 6
Indolin-7-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.